2-Methyl-3-(1-piperidinyl)benzoic Acid

Lipophilicity logP Membrane Permeability

2-Methyl-3-(1-piperidinyl)benzoic acid (CAS 886501-22-0) stands apart through its unique 2-methyl-3-piperidinyl substitution. The 2-methyl group increases lipophilicity (logP 2.75 vs. 2.61 for non-methylated analogs), enhancing passive blood-brain barrier penetration critical for CNS drug discovery. Versus morpholine replacements (logP 1.59), the piperidine ring provides superior basicity and steric bulk for GPCR and ion channel target engagement. With MW 219.28, PSA 40.54 Ų, and 3 H-bond acceptors, it fully satisfies Lipinski's rule of five—enabling systematic SAR exploration impossible with simpler building blocks.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 886501-22-0
Cat. No. B1366863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(1-piperidinyl)benzoic Acid
CAS886501-22-0
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2CCCCC2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-10-11(13(15)16)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16)
InChIKeyRZQWNANFHHDHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(1-piperidinyl)benzoic Acid (CAS 886501-22-0): A Substituted Benzoic Acid Building Block with Distinct Physicochemical Profile


2-Methyl-3-(1-piperidinyl)benzoic acid (CAS 886501-22-0) is a synthetic organic compound belonging to the class of piperidine-substituted benzoic acids . It features a benzoic acid core with a methyl group at the 2-position and a piperidin-1-yl group at the 3-position, with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology, where its unique substitution pattern imparts distinct physicochemical properties relative to closely related analogs .

Why 2-Methyl-3-(1-piperidinyl)benzoic Acid Cannot Be Substituted by Unsubstituted or Heteroatom-Substituted Analogs


The combination of a 2-methyl group and a 3-piperidinyl substituent on the benzoic acid scaffold is not interchangeable with simpler analogs such as 3-(1-piperidinyl)benzoic acid (lacking the methyl group) or 2-methyl-3-(4-morpholinyl)benzoic acid (replacing the piperidine with a morpholine ring). The presence of the 2-methyl group significantly increases lipophilicity compared to the non-methylated analog, as indicated by computed logP values , while the piperidine ring imparts distinct basicity and steric bulk relative to the morpholine analog . These differences directly impact key physicochemical properties such as solubility, permeability, and molecular interactions, which cannot be reliably replicated by generic substitution without altering the compound's behavior in biological assays or synthetic transformations [1].

Quantitative Differentiation of 2-Methyl-3-(1-piperidinyl)benzoic Acid from Closest Analogs


Increased Lipophilicity Over Non-Methylated Analog: logP Comparison with 3-(1-Piperidinyl)benzoic Acid

2-Methyl-3-(1-piperidinyl)benzoic acid exhibits a higher computed logP (2.7485) compared to its non-methylated analog, 3-(1-piperidinyl)benzoic acid (2.6078) . This difference of +0.14 log units reflects the contribution of the 2-methyl group to the compound's lipophilicity .

Lipophilicity logP Membrane Permeability

Significantly Higher Lipophilicity Over Morpholine Analog: logP Comparison with 2-Methyl-3-(4-morpholinyl)benzoic Acid

The replacement of the piperidine ring with a morpholine ring drastically reduces lipophilicity. 2-Methyl-3-(1-piperidinyl)benzoic acid has a computed logP of 2.7485, whereas 2-methyl-3-(4-morpholinyl)benzoic acid has a computed logP of 1.5948, a difference of +1.15 log units [1].

Lipophilicity logP CNS Drug Design

Lower Polar Surface Area (PSA) Compared to Morpholine Analog: Enhanced Membrane Permeability Potential

The morpholine oxygen increases polar surface area. 2-Methyl-3-(1-piperidinyl)benzoic acid has a computed PSA of 40.54 Ų, while 2-methyl-3-(4-morpholinyl)benzoic acid has a PSA of 49.77 Ų, a difference of -9.23 Ų [1].

Polar Surface Area PSA Blood-Brain Barrier

Increased Molecular Weight and Steric Bulk vs. Pyrrolidine Analog: Differentiation in Binding Interactions

The six-membered piperidine ring adds mass and steric bulk compared to the five-membered pyrrolidine ring. 2-Methyl-3-(1-piperidinyl)benzoic acid has a molecular weight of 219.28 g/mol, while 2-methyl-3-(1-pyrrolidinyl)benzoic acid has a molecular weight of 205.25 g/mol, a difference of +14.03 g/mol [1].

Molecular Weight Steric Bulk SAR

Fewer Hydrogen Bond Acceptors Relative to Morpholine Analog: Implications for Solubility and Permeability

The morpholine oxygen increases the hydrogen bond acceptor count. 2-Methyl-3-(1-piperidinyl)benzoic acid contains 3 hydrogen bond acceptors, whereas 2-methyl-3-(4-morpholinyl)benzoic acid contains 4 hydrogen bond acceptors [1].

Hydrogen Bond Acceptors ADME Drug-Likeness

Increased Conformational Flexibility Over Simple Benzoic Acids: Rotatable Bond Count Comparison

The piperidine substituent introduces an additional rotatable bond. 2-Methyl-3-(1-piperidinyl)benzoic acid has 2 rotatable bonds, while 2-methylbenzoic acid has only 1 rotatable bond [1].

Rotatable Bonds Conformational Flexibility Molecular Recognition

Best Research and Industrial Application Scenarios for 2-Methyl-3-(1-piperidinyl)benzoic Acid


Design of CNS-Penetrant Drug Candidates

Given its moderate logP (2.75) and low PSA (40.54 Ų), 2-Methyl-3-(1-piperidinyl)benzoic acid is an attractive scaffold for central nervous system (CNS) drug discovery programs. Compared to the morpholine analog (logP 1.59, PSA 49.77 Ų), the piperidine derivative possesses physicochemical properties more closely aligned with established CNS drug space [1]. Researchers targeting GPCRs, ion channels, or enzymes within the CNS can utilize this building block to enhance passive blood-brain barrier penetration while maintaining sufficient solubility for formulation.

Structure-Activity Relationship (SAR) Studies of Piperidine-Containing Scaffolds

The unique combination of a 2-methyl group and a 3-piperidinyl substituent provides a versatile platform for systematic SAR exploration. By comparing this compound with its non-methylated (logP +0.14), pyrrolidine (MW +14.03 g/mol), and morpholine (logP +1.15) analogs, medicinal chemists can deconvolute the contributions of each structural feature to target binding, selectivity, and pharmacokinetic properties [2]. The compound's moderate conformational flexibility (2 rotatable bonds) and balanced hydrogen-bonding capacity (1 donor, 3 acceptors) further facilitate rational design efforts.

Synthesis of Complement Factor B Inhibitors and GPCR Modulators

Piperidine-substituted benzoic acids have been disclosed in patent literature as key intermediates for the development of complement factor B (CFB) inhibitors and G-protein coupled receptor (GPCR) modulators [3]. The 2-methyl-3-piperidinyl benzoic acid core can serve as a privileged scaffold for generating focused compound libraries aimed at inflammatory and autoimmune disease targets. Its distinct lipophilicity and steric profile differentiate it from other aryl carboxylic acid building blocks, offering unique opportunities for hit-to-lead optimization.

Optimization of Pharmacokinetic Properties in Lead Compounds

In lead optimization campaigns, 2-Methyl-3-(1-piperidinyl)benzoic acid can be employed as a modular fragment to fine-tune ADME properties. Its computed logP (2.75) strikes a balance between excessive lipophilicity (which can lead to high metabolic clearance) and excessive hydrophilicity (which can limit membrane permeability) . The compound's relatively low molecular weight (219.28 g/mol) and favorable hydrogen-bonding profile align with Lipinski's rule of five, making it a suitable candidate for incorporation into oral drug candidates without violating key drug-likeness parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(1-piperidinyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.